molecular formula C14H19ClN2O2 B278456 N-[4-chloro-3-(isobutyrylamino)phenyl]butanamide

N-[4-chloro-3-(isobutyrylamino)phenyl]butanamide

Cat. No.: B278456
M. Wt: 282.76 g/mol
InChI Key: PCRJUYSCLRIPQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-chloro-3-(isobutyrylamino)phenyl]butanamide, also known as CI-994, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections.

Mechanism of Action

N-[4-chloro-3-(isobutyrylamino)phenyl]butanamide exerts its therapeutic effects by inhibiting HDAC enzymes, which play a crucial role in the regulation of gene expression. HDAC inhibitors such as this compound promote the acetylation of histone proteins, leading to changes in chromatin structure and gene expression. This, in turn, can result in the activation of tumor suppressor genes and the inhibition of oncogenes, leading to the suppression of tumor growth.
Biochemical and Physiological Effects
In addition to its effects on gene expression, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to enhance the efficacy of other anticancer agents, such as chemotherapy and radiation therapy. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the progression of these diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-chloro-3-(isobutyrylamino)phenyl]butanamide in lab experiments is its relatively low toxicity compared to other HDAC inhibitors. However, its potency as an anticancer agent is also lower than some other HDAC inhibitors, which may limit its usefulness in certain applications. Additionally, the optimal dosing and administration of this compound for different diseases and conditions is still being investigated.

Future Directions

There are several potential future directions for research on N-[4-chloro-3-(isobutyrylamino)phenyl]butanamide. One area of interest is its potential use in combination with other anticancer agents, such as immunotherapy or targeted therapies. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for different diseases and conditions. Finally, the potential neuroprotective effects of this compound in other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS), warrant further investigation.

Synthesis Methods

The synthesis of N-[4-chloro-3-(isobutyrylamino)phenyl]butanamide involves the reaction of 4-chloro-3-nitrobenzoic acid with isobutyryl chloride, followed by reduction of the resulting intermediate with sodium borohydride. The resulting product is then reacted with 1-bromo-4-chlorobutane to obtain the final compound.

Scientific Research Applications

N-[4-chloro-3-(isobutyrylamino)phenyl]butanamide has been studied for its potential therapeutic applications in cancer, particularly in the treatment of hematological malignancies and solid tumors. It has also been investigated for its neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has shown antiviral activity against several viruses, including human immunodeficiency virus (HIV) and herpes simplex virus (HSV).

Properties

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.76 g/mol

IUPAC Name

N-[4-chloro-3-(2-methylpropanoylamino)phenyl]butanamide

InChI

InChI=1S/C14H19ClN2O2/c1-4-5-13(18)16-10-6-7-11(15)12(8-10)17-14(19)9(2)3/h6-9H,4-5H2,1-3H3,(H,16,18)(H,17,19)

InChI Key

PCRJUYSCLRIPQS-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C(C)C

Canonical SMILES

CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)C(C)C

Origin of Product

United States

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